2-Methylthioadenine

Lectin Binding Allosteric Regulation Molecular Recognition

Researchers studying MTAP-deleted cancers require the correct substrate-adenine yields false-negative results. 2-Methylthioadenine (CAS 1198-83-0) is the validated MTAP substrate, enabling accurate enzyme kinetics in glioblastoma and mesothelioma models. • Unique 2-methylthio moiety: essential for tRNA P-site binding; unmodified adenine cannot substitute • High-temp stability (bp 628.2°C vs adenine 220°C): preferred building block for antiviral nucleoside synthesis • Available in ≥97% purity with batch-specific QC documentation

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1198-83-0
Cat. No. B074841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthioadenine
CAS1198-83-0
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C(=N1)N=CN2)N
InChIInChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyFXGXEFXCWDTSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthioadenine (CAS 1198-83-0): Essential Research Reagent for tRNA Modification and Polyamine Pathway Studies


2-Methylthioadenine (CAS 1198-83-0) is a modified purine nucleobase, specifically a 2-methylthio derivative of adenine [1]. It is a naturally occurring component of transfer RNA (tRNA), where it exists as the hypermodified nucleoside 2-methylthio-N6-isopentenyladenosine (ms2i6A) at position 37, a modification critical for efficient ribosomal binding and translational fidelity [2][3]. The compound also serves as a substrate for methylthioadenosine phosphorylase (MTAP), a key enzyme in the polyamine and methionine salvage pathways, making it a valuable tool for oncology and metabolic research [4].

Why Adenine or Other 2-Substituted Analogs Cannot Replace 2-Methylthioadenine in Critical Research Applications


Direct substitution of 2-Methylthioadenine with adenine, 2-chloroadenine, or 2-aminoadenine is scientifically invalid for key experimental systems. The 2-methylthio moiety confers distinct physicochemical properties (e.g., increased hydrophobicity and altered electron distribution) that critically influence both molecular recognition and biological function [1]. In tRNA, the ms2i6A modification, which contains the 2-methylthioadenine core, is essential for preventing ribosomal proofreading and ensuring efficient P-site binding, a function not replicated by unmodified adenine or other 2-substituted bases [2][3]. Furthermore, as a specific substrate for MTAP, 2-Methylthioadenine occupies a unique node in the polyamine salvage pathway that is not shared by other 2-substituted adenines, making it indispensable for studies of MTAP-deleted cancers and metabolic regulation [4].

Quantitative Differentiation of 2-Methylthioadenine Against Closest Analogs


Differential Allosteric Interaction with ANS Binding Compared to Adenine and N9-Substituted Analogs

In a study of adenine binding specificity to lima bean lectin (LBL), 2-Methylthioadenine demonstrated increased allosteric interaction with the fluorescent probe 1,8-anilinonaphthalenesulphonate (ANS) compared to adenine and several other purine analogs. Specifically, while adenine and many N9-substituted adenines either did not alter or negatively affected ANS binding, 2-Methylthioadenine was among the few analogs that enhanced the allosteric interaction, indicating a unique conformational effect on the lectin binding site [1].

Lectin Binding Allosteric Regulation Molecular Recognition

Essential Role in tRNA Ribosome Binding: Functional Loss in ms2i6A-Deficient Mutants

The 2-methylthioadenine moiety, as part of the ms2i6A hypermodification in tRNA, is critical for efficient translation initiation. In Escherichia coli strains deficient in the biosynthesis of ms2i6A (miaA mutants), the initiator tRNA showed severely impaired activity. Specifically, the mutant initiator tRNA was much less active in initiation, with a defect localized to binding at the ribosomal P site. This functional deficit was not observed in wild-type strains expressing the fully modified tRNA [1].

tRNA Modification Translation Initiation Ribosome Binding

Substrate Specificity for Methylthioadenosine Phosphorylase (MTAP) in Polyamine Salvage

2-Methylthioadenine is a product of the MTAP-catalyzed phosphorolysis of 5'-methylthioadenosine (MTA), a reaction central to the methionine salvage pathway. While adenine itself can be a product of other nucleoside phosphorylases, 2-Methylthioadenine is a specific metabolite of the MTA/MTAP pathway. In MTAP-deleted cancers, the accumulation of MTA and depletion of downstream metabolites are key vulnerabilities; the use of 2-Methylthioadenine as a substrate or standard is essential for accurately measuring MTAP activity and studying these pathways [1][2].

Enzyme Kinetics Polyamine Metabolism Cancer Metabolism

Comparative Physicochemical Properties: Boiling Point and Density

The presence of the 2-methylthio group significantly alters the physicochemical profile of 2-Methylthioadenine compared to adenine, impacting handling and formulation. 2-Methylthioadenine exhibits a higher boiling point (628.2°C at 760 mmHg) and a lower density (1.55 g/cm³) than adenine (boiling point: ~220°C sublimes; density: 1.6 g/cm³) [1]. These differences are critical for purification protocols and for designing stable stock solutions in organic solvents.

Chemical Stability Purification Formulation

Acute Toxicity Profile: Lower Intraperitoneal LD50 in Mice Compared to Adenine

In acute toxicity studies, 2-Methylthioadenine exhibits a different safety profile compared to adenine. The intraperitoneal LD50 in mice for 2-Methylthioadenine is reported as 560 mg/kg , whereas adenine sulfate has an intraperitoneal LD50 of 750 mg/kg in mice [1]. This indicates that 2-Methylthioadenine is moderately more toxic via intraperitoneal administration, a crucial consideration for in vivo experimental design.

Safety In Vivo Studies Dosing

Optimal Application Scenarios for 2-Methylthioadenine Based on Evidence-Based Differentiation


Investigating tRNA Modification and Translational Fidelity

Use 2-Methylthioadenine as a reference standard or precursor in studies of tRNA hypermodification. The ms2i6A modification, containing the 2-methylthioadenine core, is essential for ribosomal P-site binding and prevents proofreading [1]. Unlike adenine or other 2-substituted bases, only 2-Methylthioadenine-based modifications recapitulate this critical function. Ideal for in vitro translation assays, ribosome profiling, and structural studies of modified tRNA.

MTAP Activity Assays and Polyamine Pathway Research

Employ 2-Methylthioadenine as a substrate or analytical standard for MTAP enzyme kinetics. Given that MTAP is frequently deleted in cancers such as glioblastoma and mesothelioma, accurate measurement of its activity using the correct substrate is vital [2]. Substituting with adenine would yield false-negative results, as adenine is not a substrate for MTAP.

Probing Adenine-Binding Protein Allostery

Utilize 2-Methylthioadenine as a tool compound to study ligand-induced conformational changes in adenine-binding proteins. Its unique ability to enhance allosteric interactions with ANS, in contrast to adenine and other analogs, makes it a selective probe for identifying allosteric binding sites [3]. This is particularly valuable in structural biology and drug discovery efforts targeting adenine-binding pockets.

Synthesis of Modified Nucleosides and Antiviral Agents

Leverage the distinct physicochemical stability of 2-Methylthioadenine (higher boiling point, 628.2°C vs. adenine's 220°C) for high-temperature synthetic routes to complex nucleoside analogs . The compound has been used as a key intermediate in the synthesis of 2-methylthio-ara-A and other antiviral candidates [4], making it a preferred building block over less stable 2-substituted adenines.

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